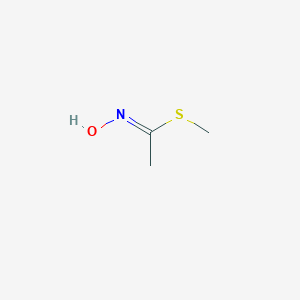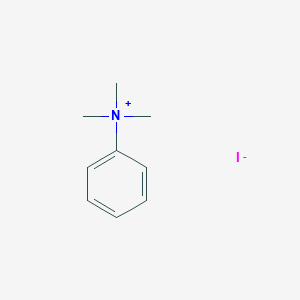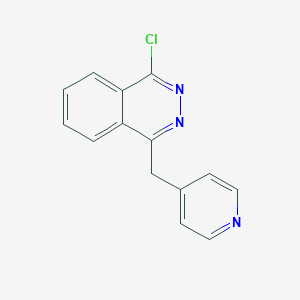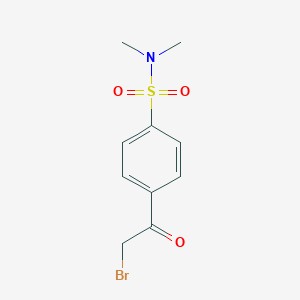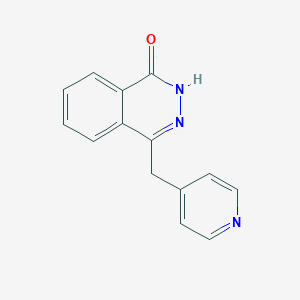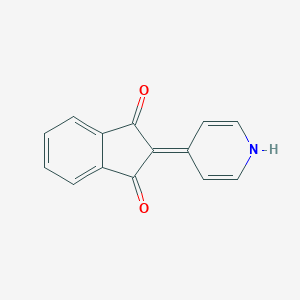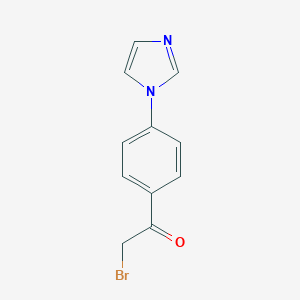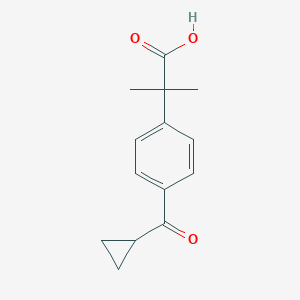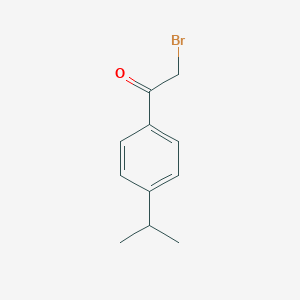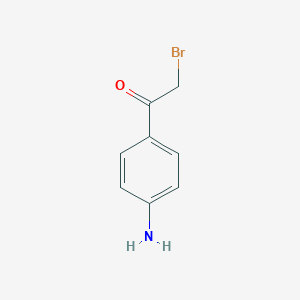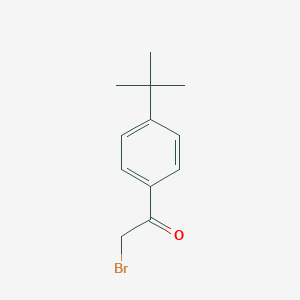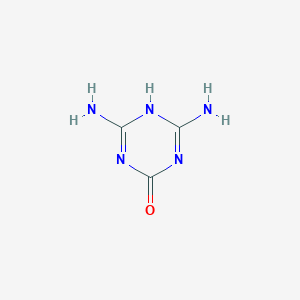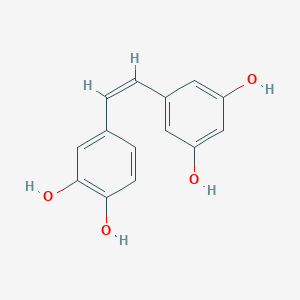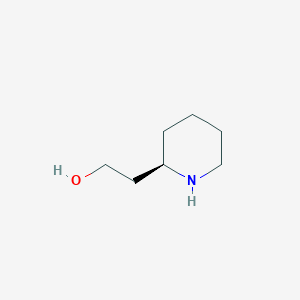![molecular formula C12H17NO2 B029421 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 228411-16-3](/img/structure/B29421.png)
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid and its analogs involves complex chemical reactions. For example, Coutts and Malicky (1973) detailed the synthesis of a series of analogs, showcasing the diversity in chemical approaches for similar compounds (Coutts & Malicky, 1973). Another approach by Shiraiwa et al. (2002) involved optical resolution in the synthesis process, indicating the importance of chirality in chemical synthesis (Shiraiwa et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has been extensively studied using techniques like NMR and X-ray crystallography. For example, Kotteswaran, Senthil Pandian, and Ramasamy (2016) analyzed the molecular structure of a related compound through NMR and IR studies, highlighting the intricate details of molecular geometry (Kotteswaran et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid derivatives showcase the compound's reactivity and potential for forming various chemical structures. For instance, Koten et al. (1978) discussed the synthesis and characterization of triorganotin cations, revealing insights into the compound's chemical behavior and reactivity (Koten et al., 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the compound's behavior in different environments. Research by Kotteswaran et al. (2016) included thermal analysis to assess the compound's stability under various conditions (Kotteswaran et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and potential for synthesis of new compounds, are well-documented. For example, the work by Mella, Fagnoni, and Albini (2004) on the addition of a related cation to norbornene illustrates the compound's versatility in organic synthesis (Mella et al., 2004).
Scientific Research Applications
Chemical Derivatives and Therapeutic Potentials
Caffeic Acid Derivatives, Analogs, and Applications : Caffeic acid (CA) and its derivatives, including those based on a phenylpropanoid framework similar to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, have been extensively studied for their broad spectrum of biological activities. These studies reveal potential therapeutic applications in diseases associated with oxidative stress. CA derivatives also find applications in the cosmetic industry due to their stabilizing properties. The development of new chemical entities based on the CA scaffold, including esters, amides, and hybrids, is a trending strategy for therapeutic applications (Silva, Oliveira, & Borges, 2014).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging Ligands for Alzheimer's Disease : The development of amyloid imaging ligands, such as [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, represents a significant breakthrough in understanding Alzheimer's disease (AD). These ligands have been studied in AD patients and healthy controls, showing promise for early detection of AD and evaluation of new anti-amyloid therapies. The distinction between patients and controls in terms of ligand retention highlights its potential in clinical applications (Nordberg, 2007).
Derivatives as Anticancer Agents
Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, which share a connection to the phenylpropanoid structural framework, have received attention for their anticancer potentials. Despite their rich medicinal tradition, these derivatives have been underutilized. Recent focus on various cinnamoyl acids, esters, amides, and hydrazides highlights their promising role in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Protective Effects in Neurodegenerative Diseases
Caffeic Acid and Alzheimer's Disease : Studies on caffeic acid (CA) and its derivatives, such as chlorogenic acid (CGA) and caffeic acid phenethyl ester (CAPE), have shown protective effects against toxicity induced by various agents and experimental models of Alzheimer's disease. The anti-AD therapeutic potential of CA is linked to its antioxidant effects, anti-inflammatory mechanisms, and modulation of β-amyloid formation and neurotoxicity (Habtemariam, 2017).
Psychotropic Activity and Neuroprotection
Psychotropic Activity Among Phosphorylacetohydrazides : Research on phosphorylated carboxylic acids, such as 4-dimethylaminophenyl derivatives, has shown promise in improving memory and learning, exhibiting neuroprotective properties, and correcting behavioral disorders. These studies highlight the potential of derivatives for treating neurodegenerative diseases and psychiatric disorders, offering new avenues for drug development (Semina et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, methyl red, has been reported to interact with fmn-dependent nadh-azoreductase 1 in pseudomonas aeruginosa
Mode of Action
The exact mode of action of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is currently unknown. The compound belongs to the class of organic compounds known as azobenzenes, which contain a central azo group where each nitrogen atom is conjugated to a benzene ring . This structure may influence its interaction with its targets.
Biochemical Pathways
Azobenzenes have been used in various applications, including as reagents in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon–carbon bond formation.
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVDJWZAIIWTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609412 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
CAS RN |
228411-16-3 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

